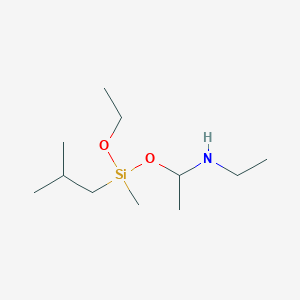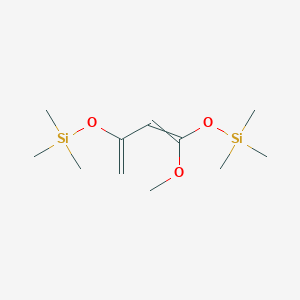
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane
概要
説明
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane, also known as MTSTBA, is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent used in organic synthesis and has shown promising results in various biochemical and physiological applications.
作用機序
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane acts as a dienophile in Diels-Alder reactions, allowing for the formation of cycloadducts. It also acts as a protecting group for alcohols, allowing for selective deprotection of other functional groups. (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane has also been shown to act as a Lewis acid catalyst in various reactions.
Biochemical and Physiological Effects:
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane has shown promising results in various biochemical and physiological applications. It has been shown to inhibit the growth of cancer cells, and it has also been used in the synthesis of antiviral and antibacterial agents. (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane has also been used in the synthesis of labeled compounds for use in NMR spectroscopy, allowing for the study of various biological processes.
実験室実験の利点と制限
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane has several advantages in lab experiments. It is a versatile reagent that can be used in various organic synthesis reactions. It is also relatively easy to synthesize and has a long shelf life. However, (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane has some limitations, including its high cost and potential toxicity.
将来の方向性
There are several future directions for the use of (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane in scientific research. One potential direction is the synthesis of new biologically active compounds using (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane as a reagent. Another potential direction is the development of new methods for the selective deprotection of alcohols using (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane. Additionally, the use of (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane in the synthesis of labeled compounds for use in NMR spectroscopy could lead to a better understanding of various biological processes.
科学的研究の応用
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane has been widely used in organic synthesis as a reagent for the synthesis of various natural products, including alkaloids, terpenoids, and steroids. It has also shown promising results in the synthesis of biologically active compounds, such as antitumor agents, antiviral agents, and antibacterial agents. Additionally, (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane has been used in the synthesis of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
(1-methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si2/c1-10(13-15(3,4)5)9-11(12-2)14-16(6,7)8/h9H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKLJUYMIXSEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696922 | |
| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane | |
CAS RN |
67609-52-3 | |
| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylene-3,7-dioxa-2,8-disilanon-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67609-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)
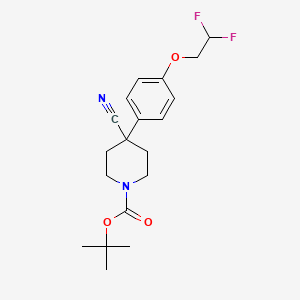
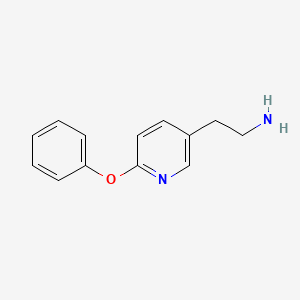
![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
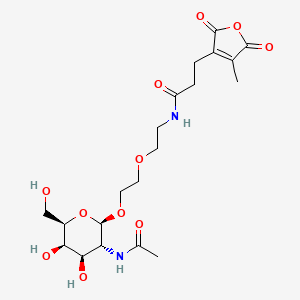

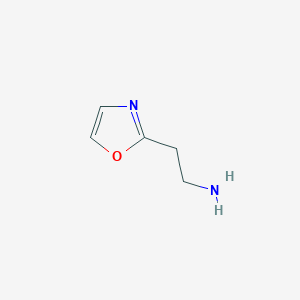
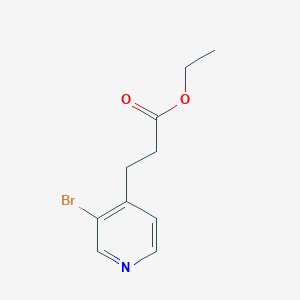
![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)
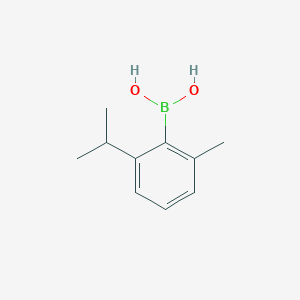
![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)
![Octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B1504192.png)
